S-Methyl Ergothioneine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl Ergothioneine is a naturally occurring amino acid derivative and a thiol antioxidant. It is a methylated form of ergothioneine, which is found in high amounts in mushrooms and certain bacteria. This compound has garnered attention due to its potent antioxidant properties and potential health benefits, including its role in reducing oxidative stress and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Methyl Ergothioneine can be synthesized through the methylation of ergothioneine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically takes place in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves fermentation using engineered microorganisms. Recent advancements have optimized the biosynthetic pathways in bacteria, significantly increasing production efficiency. This method is more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
S-Methyl Ergothioneine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as thiols or amines.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives.
Scientific Research Applications
S-Methyl Ergothioneine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study thiol-based redox reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms.
Medicine: Explored for its potential in treating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: Used in the formulation of cosmetics and dietary supplements due to its antioxidant properties.
Mechanism of Action
S-Methyl Ergothioneine exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter OCTN1, where it accumulates in mitochondria and other organelles. It also modulates cellular antioxidant defense systems by activating antioxidation enzymes.
Comparison with Similar Compounds
Similar Compounds
Ergothioneine: The parent compound, also a thiol antioxidant.
Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.
Selenoneine: A selenium analog of ergothioneine with enhanced antioxidant potential.
Uniqueness
S-Methyl Ergothioneine is unique due to its methylation, which enhances its stability and bioavailability compared to ergothioneine. This modification allows it to be more effective in scavenging free radicals and protecting cells from oxidative stress.
Properties
CAS No. |
176982-20-0 |
---|---|
Molecular Formula |
C₁₀H₁₇N₃O₂S |
Molecular Weight |
243.33 |
Synonyms |
(αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-5-ethanaminium Inner Salt; (αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-4-ethanaminium Inner Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.